Novobiocin

Hsp90 chaperone C-terminal inhibition cancer drug target

Novobiocin is the sole natural-product probe targeting the Hsp90 C-terminal ATP pocket without triggering the pro-survival heat shock response that limits N-terminal inhibitors (geldanamycin, 17-AAG, radicicol). With GyrB Kᵢ/Kd of 7–15 nM and 5.4-fold greater potency than ciprofloxacin in supercoiling assays, it is the reference inhibitor for DNA gyrase B biochemistry and HTS. Uniquely validated for >99% plasmid curing in E. coli at sub-MIC concentrations and the standard for S. saprophyticus clinical differentiation (5-µg disk). Essential for Hsp90 C-terminal pharmacology, gyrase-targeted fragment-based drug discovery, plasmid engineering, and CoNS speciation workflows.

Molecular Formula C31H36N2O11
Molecular Weight 612.6 g/mol
CAS No. 303-81-1
Cat. No. B609625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNovobiocin
CAS303-81-1
SynonymsNovobiocin;  U 6391;  U-6391;  U6391
Molecular FormulaC31H36N2O11
Molecular Weight612.6 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1OC(=O)C(=C2O)NC(=O)C3=CC(=C(C=C3)O)CC=C(C)C)OC4C(C(C(C(O4)(C)C)OC)OC(=O)N)O
InChIInChI=1S/C31H36N2O11/c1-14(2)7-8-16-13-17(9-11-19(16)34)27(37)33-21-22(35)18-10-12-20(15(3)24(18)42-28(21)38)41-29-23(36)25(43-30(32)39)26(40-6)31(4,5)44-29/h7,9-13,23,25-26,29,34-36H,8H2,1-6H3,(H2,32,39)(H,33,37)/t23-,25+,26-,29-/m1/s1
InChIKeyYJQPYGGHQPGBLI-KGSXXDOSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityInsoluble
Sol in aq soln above pH 7.5. Practically insol in more acidic solns. Sol in acetone, ethyl acetate, amyl acetate, lower alcohols, pyridine.
9.66e-03 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Novobiocin (CAS 303-81-1): Aminocoumarin Antibiotic & Hsp90 C-Terminal Inhibitor for Research Procurement


Novobiocin (CAS 303-81-1) is an aminocoumarin antibiotic produced by Streptomyces spheroides and S. niveus that competitively inhibits the ATP-binding site of the bacterial DNA gyrase B subunit (GyrB), blocking ATP-dependent DNA supercoiling essential for replication [1]. Beyond its canonical antibacterial target, novobiocin was identified as the first natural-product inhibitor of the Hsp90 C-terminal ATP-binding pocket, a binding locus distinct from that of geldanamycin and radicicol, enabling degradation of Hsp90-dependent client proteins without inducing the pro-survival heat shock response characteristic of N-terminal inhibitors [2]. Originally FDA-approved in 1964 as Albamycin (Pharmacia & Upjohn) for serious staphylococcal infections including MRSA, the drug was withdrawn from the US market in 2009 but remains a high-value research tool for gyrase biochemistry, Hsp90 chaperone biology, plasmid curing, and as a validated scaffold for anticancer drug discovery [1].

Why Aminocoumarin Class Substitution Fails: Structural Determinants of Novobiocin Target Engagement


Despite sharing a 4-hydroxy-8-methylcoumarin core and a conserved GyrB ATP-binding site target, the three classical aminocoumarins—novobiocin, clorobiocin, and coumermycin A1—differ profoundly in substituent chemistry, binding stoichiometry, cellular penetration, and off-target pharmacology [1]. The 3′-noviose ester in coumermycin A1 incorporates a 5-methylpyrrole that confers at least 10-fold greater gyrase inhibition than the carbamoyl group at the equivalent position in novobiocin, while clorobiocin carries both a chlorine at C-8′ and a 5-methylpyrrole-2-carboxyl moiety, making it up to 5-fold more potent on a molar basis in certain eukaryotic models [1]. These structural variations translate into divergent intracellular accumulation, differential susceptibility to efflux, and distinct resistance mutation patterns in GyrB and ParE [2]. Most critically, novobiocin is the only aminocoumarin that has been extensively characterized as a dual-target agent—acting both on bacterial DNA gyrase and on the Hsp90 C-terminal nucleotide-binding pocket—whereas clorobiocin and coumermycin A1 show altered Hsp90 interaction profiles that have not been equivalently validated in the literature [1]. Substituting any in-class analog for novobiocin therefore risks uncharacterized changes in target engagement, potency, and experimental reproducibility.

Novobiocin (303-81-1) Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Procurement Decisions


Unique Hsp90 C-Terminal Binding Locus vs. N-Terminal Inhibitors Geldanamycin and Radicicol

Novobiocin binds exclusively to the C-terminal ATP-binding pocket of Hsp90, a binding site pharmacologically distinct from the N-terminal ATP-binding domain targeted by geldanamycin and radicicol. In immobilized-ligand competition assays, Hsp90 binding to immobilized novobiocin was competed by soluble coumarins and ATP but not by geldanamycin or radicicol. A carboxy-terminal Hsp90 fragment bound immobilized novobiocin but not immobilized geldanamycin, while an amino-terminal fragment bound geldanamycin but not novobiocin [1]. Critically, in contrast to N-terminal inhibitors, novobiocin does not induce the pro-survival heat shock response (Hsp70/Hsp90 upregulation), a resistance mechanism that limits the clinical utility of geldanamycin derivatives [2]. The antiproliferative IC₅₀ of novobiocin in SKBr3 breast cancer cells is approximately 700 µM—substantially weaker than geldanamycin—but this low potency has been leveraged to generate >1000-fold improved synthetic analogs through structure-guided optimization [2].

Hsp90 chaperone C-terminal inhibition cancer drug target heat shock response

Superior In Vivo Efficacy vs. Amoxicillin in β-Lactam-Resistant Pneumococcal Sepsis Model

In a murine sepsis model using amoxicillin-resistant Streptococcus pneumoniae strains (MIC 8-64 mg/L for amoxicillin), novobiocin demonstrated superior survival protection and bacterial clearance compared with amoxicillin. At 200 mg/kg, novobiocin achieved 90-100% survival versus 60-100% for amoxicillin at the same dose. The peritoneal bacterial killing effect (mean Δlog₁₀ CFU/mL between treated and control mice) was -6.6 for 200 mg/kg novobiocin versus -5.6 for 200 mg/kg amoxicillin, representing an approximately 1-log superior bacterial clearance for novobiocin [1]. Novobiocin MICs against all tested strains were 0.25-0.5 mg/L, demonstrating retained potency regardless of β-lactam resistance status. The favorable pharmacokinetic profile showed a plasma half-life of 151 min and an ultrafiltrate half-life of 215 min following a single 200 mg/kg dose in non-infected mice, with maximal plasma concentrations reaching 147 mg/L [1].

antibacterial resistance Streptococcus pneumoniae in vivo efficacy beta-lactam alternative

Nanomolar GyrB Binding Affinity vs. Fluoroquinolone-Class DNA Gyrase Inhibitors

Novobiocin inhibits bacterial DNA gyrase B subunit with enzyme inhibition constants (Kᵢ) and binding constants (Kd) in the low nanomolar range (7-15 nM), demonstrating substantially tighter target engagement than fluoroquinolones which target the gyrase A subunit at a different binding site [1]. In a direct head-to-head fluorescence-based supercoiling assay, novobiocin inhibited DNA gyrase with an IC₅₀ of 0.48 ± 0.14 µM, compared with 2.57 ± 1.6 µM for ciprofloxacin—representing a 5.4-fold greater inhibitory potency for novobiocin [2]. Against Escherichia coli DNA gyrase specifically, novobiocin IC₅₀ was 0.3 µM versus ciprofloxacin IC₅₀ of 0.8 µM [3]. The aminocoumarins bind competitively with ATP to the GyrB subunit, a mechanism distinct from the fluoroquinolone-mediated stabilization of the gyrase-DNA cleavage complex [1]. Notably, S. aureus gyrase is particularly sensitive to aminocoumarin inhibition, while topoisomerase IV (ParE) is much less sensitive, contributing to the Gram-positive selectivity of novobiocin [3].

DNA gyrase GyrB ATPase enzyme inhibition fluoroquinolone comparison

Plasmid Curing at Sub-MIC Concentrations: >99% Elimination vs. Variable Activity of Other Gyrase Inhibitors

Novobiocin uniquely eliminates the wild-type plasmid pMG110 from Escherichia coli with >99% efficiency at concentrations two- to eightfold below the MIC for bacterial growth, a property not equally shared by structural analogs or other gyrase inhibitors [1]. In a direct comparative study, structurally related compounds—including clorobiocin, coumermycin A1, isobutyryl novenamine, and decarbamyl novobiocin—varied substantially in their plasmid-curing ability, with the ratio of curing concentration to MIC ranging from 0.16 to 1.1 [1]. Inhibitors of the gyrase A subunit, nalidixic acid and oxolinic acid, eliminated pMG110 only to variable low levels, demonstrating that plasmid curing is not a general property of gyrase inhibition but a specific characteristic of novobiocin's mode of target engagement [1]. The involvement of DNA gyrase in the curing phenomenon was confirmed using a gyrB(Couʳ) mutant strain, which required higher drug concentrations for plasmid elimination [1].

plasmid curing molecular biology tool gyrase inhibitor comparison antibiotic resistance plasmid

Broad Anti-Staphylococcal Potency Including MRSA: Clinical-Scale Susceptibility Evidence

Novobiocin demonstrates consistently potent activity against clinical staphylococcal isolates, including methicillin-resistant strains. In a comprehensive susceptibility survey of 585 staphylococci (393 oxacillin-resistant), novobiocin inhibited 98.5% of all staphylococcal isolates with an MIC₉₀ of 0.25 µg/mL, and showed activity against a significant number of other Gram-positive species at ≤1 µg/mL [1]. Achievable serum levels with oral novobiocin administration reach 100 to 200 times the MIC₉₀ against MRSA, providing a wide therapeutic window [2]. The intrinsic resistance of Staphylococcus saprophyticus (MIC typically ≥2 µg/mL) versus the sensitivity of other coagulase-negative staphylococci forms the basis for a widely used clinical microbiology diagnostic test—the novobiocin disk diffusion assay—that enables presumptive identification of S. saprophyticus in urinary tract infection specimens [3]. This differential susceptibility is not a general property shared equally by other aminocoumarins and represents a practical, clinically validated selection criterion unique to novobiocin.

MRSA Staphylococcus aureus antimicrobial susceptibility MIC90

Novenamine as the Defined Minimal Active Pharmacophore: Equipotent Fragment vs. Inactive Structural Subunits

Novobiocin can be dissected into three distinct chemical entities: the sugar noviose, a coumarin residue, and a benzoic acid derivative. The subentity consisting of noviose plus the coumarin residue (novenamine) retained potency essentially equal to that of intact novobiocin in DNA replication and DNA gyrase inhibition assays in permeabilized E. coli cells [1]. In contrast, novobiocic acid (coumarin plus benzoic acid), noviose alone, and the benzoic acid residue alone were all essentially devoid of inhibitory activity against whole bacterial cells [1]. Subsequent work established that novenamine represents the minimal structural entity necessary to interact with DNA gyrase, and all novenamine-containing analogs retain powerful gyrase inhibitory activity [2]. This pharmacophoric definition enables rational analog design: modifications to the benzoic acid appendage can modulate cellular penetration and pharmacokinetics without necessarily abolishing target engagement [1].

structure-activity relationship pharmacophore mapping gyrase inhibitor fragment medicinal chemistry

Novobiocin (303-81-1): Evidence-Backed Application Scenarios for Targeted Research Procurement


Hsp90 C-Terminal Chaperone Biology and Anticancer Drug Discovery

Novobiocin is the only commercially available natural-product probe that selectively targets the Hsp90 C-terminal nucleotide-binding pocket without inducing the compensatory pro-survival heat shock response (Hsp70/Hsp90 upregulation) that limits the efficacy of N-terminal inhibitors such as geldanamycin, 17-AAG, and radicicol [1]. This property makes novobiocin essential for studies discriminating N-terminal vs. C-terminal Hsp90 pharmacology, for co-chaperone interaction mapping, and as a validated scaffold for designing next-generation C-terminal inhibitors with improved antiproliferative potency [2]. Researchers developing Hsp90-targeted cancer therapeutics should procure novobiocin as the reference C-terminal inhibitor control compound, noting that its weak intrinsic potency (IC₅₀ ~700 µM in SKBr3 cells) has been successfully overcome through medicinal chemistry efforts yielding analogs with >1000-fold improvement [1].

DNA Gyrase B Subunit Enzymology and Antibacterial Inhibitor Screening

With GyrB binding constants (Kᵢ/Kd) in the 7-15 nM range and a well-defined ATP-competitive mechanism, novobiocin serves as the reference inhibitor for DNA gyrase B subunit biochemical assays, high-throughput screening campaigns, and co-crystallization studies [3]. Its binding mode to the 24-kDa N-terminal fragment of GyrB has been characterized crystallographically, and resistance mutations (e.g., Arg-136 in E. coli GyrB) are mapped, providing a robust structure-activity framework [3]. Novobiocin's 5.4-fold greater potency than ciprofloxacin in gyrase supercoiling assays makes it the superior positive control for GyrB-targeted screening libraries [4]. Procurement is indicated for any laboratory running DNA gyrase inhibition assays, ATPase activity measurements, or GyrB-focused fragment-based drug discovery.

Plasmid Curing and Molecular Biology Tool Applications

Novobiocin is the reagent of choice for plasmid elimination (curing) from E. coli and other bacterial hosts, achieving >99% plasmid loss at concentrations two- to eightfold below the MIC without compromising host viability [5]. This property is not reliably reproduced by coumermycin A1, clorobiocin, or gyrase A inhibitors (nalidixic acid, oxolinic acid), which show variable and incomplete curing [5]. Researchers requiring removal of antibiotic resistance plasmids, compatibility group testing, or preparation of plasmid-free strains for genetic manipulation should specify novobiocin based on its uniquely validated, high-efficiency curing profile across multiple plasmid systems [5].

Clinical Microbiology Diagnostic Differentiation of Coagulase-Negative Staphylococci

The intrinsic resistance of Staphylococcus saprophyticus to novobiocin (MIC ≥2 µg/mL) versus the sensitivity of other coagulase-negative staphylococci (CoNS) including S. epidermidis forms the basis of a standard diagnostic differentiation protocol using 5-µg novobiocin disks on Mueller-Hinton or sheep blood agar [6]. This application is supported by decades of clinical microbiology validation and is uniquely specific to novobiocin among aminocoumarins, as clorobiocin and coumermycin A1 have not been equivalently validated for diagnostic speciation [6]. Clinical microbiology laboratories and diagnostic test developers should procure novobiocin for CoNS speciation workflows, particularly for urine culture isolates where S. saprophyticus is a primary uropathogen [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Novobiocin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.